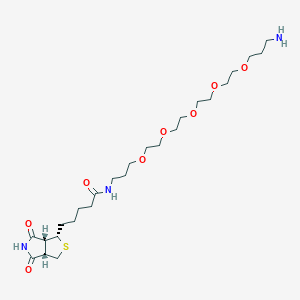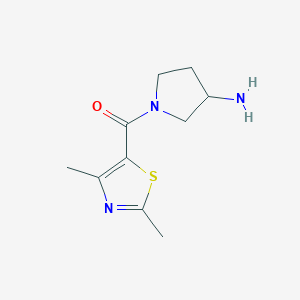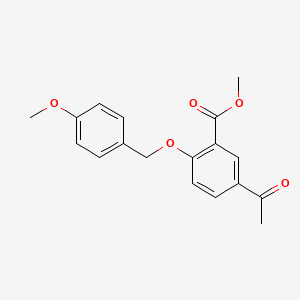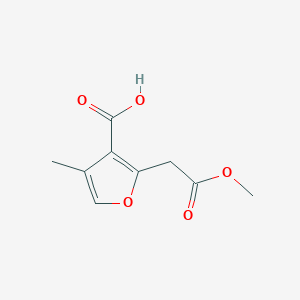
n1-(d-(+)-Biotinyl)-1,19-diamino-4,7,10,13,16-pentaoxa-nonadecane
説明
N1-(D-(+)-Biotinyl)-1,19-Diamino-4,7,10,13,16-Pentaoxa-Nonadecane, more commonly referred to as biotin-diaminononane (BDN), is a synthetic compound that has been studied for its potential applications in biochemistry and physiology. BDN is a biotinylated diaminononane, a type of polyamine that consists of a chain of 19 carbon atoms with two nitrogen atoms. It is a hydrophilic molecule, meaning it is soluble in water and other polar solvents, and is a relatively small molecule that is easily synthesized. Biotin, or vitamin B7, is a water-soluble vitamin that is essential for a variety of metabolic processes in the body. By attaching biotin to the diaminononane, the molecule becomes more hydrophilic and can be used to bind to proteins and other molecules in the body.
科学的研究の応用
1. Biochemical Labeling and Detection
A study by Al-Hakim and Hull (1988) introduced a method for chemical labeling of nucleic acid with biotin to produce non-radioactive probes, utilizing long-chain diamino compounds for attaching biotin to nucleic acids. This approach results in probes with long linker arms, enhancing the separation of the biotin moiety from hybridization sites, crucial for sensitive detection of target DNA in dot-blot hybridization (Al-Hakim & Hull, 1988).
2. Enzymatic Biotinylation of Proteins
Josten et al. (2000) explored an enzymatic approach to biotinylation using microbial transglutaminase, suitable for attaching a few biotin molecules to target proteins without compromising their biological activity. This method was applied to antibodies, demonstrating its utility in maintaining antigen binding efficiency after conjugation, essential for the development of sensitive diagnostic assays (Josten, Haalck, Spener, & Meusel, 2000).
3. Metabolic Engineering for Chemical Production
Chae et al. (2020) reviewed metabolic engineering strategies for the production of dicarboxylic acids and diamines, vital platform chemicals for industrial applications, including polymer synthesis. The research indicates the potential for utilizing biotinylated compounds in bio-based production processes, highlighting the role of biotin in optimizing metabolic pathways for efficient chemical synthesis (Chae et al., 2020).
4. Advanced Photolabeling Techniques
Mishchenko et al. (1998) synthesized photoreactive biotin derivatives for the photoaffinity labeling of streptavidin, identifying specific amino acids within streptavidin that interact with biotinylated compounds. This method provides insights into the molecular interactions between biotin and its binding partners, crucial for designing biotin-streptavidin-based diagnostic tools (Mishchenko et al., 1998).
特性
IUPAC Name |
5-[(3S,3aR,6aS)-4,6-dioxo-1,3,3a,6a-tetrahydrothieno[3,4-c]pyrrol-3-yl]-N-[3-[2-[2-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propyl]pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H45N3O8S/c26-7-3-9-32-11-13-34-15-17-36-18-16-35-14-12-33-10-4-8-27-22(29)6-2-1-5-21-23-20(19-37-21)24(30)28-25(23)31/h20-21,23H,1-19,26H2,(H,27,29)(H,28,30,31)/t20-,21-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULLXXKUBULTQH-FUDKSRODSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCOCCOCCCN)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H45N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)
![1-{(2R)-2-[(tert-Butoxycarbonyl)amino]propyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1474243.png)

![4-(2-methoxyethyl)-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474246.png)
![1-(tert-Butyl) 2-methyl (2S,4S)-4-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1,2-pyrrolidinedicarboxylate](/img/structure/B1474248.png)
![3-[(3-Chloropyrazin-2-yl)amino]propanoic acid](/img/structure/B1474249.png)
![[7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine](/img/structure/B1474251.png)




